synthesis of 1H-indazole-6-carboxylic acid derivatives
synthesis of 1H-indazole-6-carboxylic acid derivatives
An In-depth Technical Guide to the Synthesis of 1H-Indazole-6-Carboxylic Acid Derivatives
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1H-indazole are investigated for a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1][3][4] Specifically, 1H-indazole-6-carboxylic acid serves as a crucial intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and anti-cancer drugs.[5][6][7] Its structure allows for diverse functionalization at the indazole nitrogen atoms, the C3 position, and the carboxylic acid group, enabling the exploration of broad chemical space in drug discovery programs. This guide provides a comprehensive overview of the core synthetic strategies, experimental protocols, and key data for the preparation of these valuable derivatives.
Core Synthetic Strategies
The can be broadly categorized into two approaches: construction of the indazole ring with the carboxylic acid moiety already in place, or late-stage functionalization of a pre-formed indazole core.
Construction of the Indazole Ring System
Several classical and modern methods are employed to construct the bicyclic indazole ring.
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Cyclization from Substituted Anilines: A common method involves the diazotization of an appropriately substituted aniline, such as 2-methyl-5-carboxyaniline, followed by intramolecular cyclization. For instance, reacting 2-methyl-3-nitroaniline with sodium nitrite in glacial acetic acid can yield 4-nitro-1H-indazole.[8]
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Palladium-Catalyzed Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. One such approach is the intramolecular C-H amination of arylhydrazones.[1] Palladium-catalyzed Suzuki-Miyaura cross-coupling is another powerful tool used to create new indazole compounds by forming carbon-carbon bonds, typically involving an aryl halide and an organoboronic acid.[9]
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From Isatin Derivatives: A novel approach involves the rearrangement of isatin derivatives. For example, reacting 7-nitroisatins with hydrazine hydrate can lead to the formation of the indazole ring through a metal-free C-H amination.[10]
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Aryne Cycloaddition: The [3+2] cycloaddition reaction between arynes (generated in situ) and diazo compounds, such as ethyl diazoacetate, provides an efficient route to 3-substituted 1H-indazoles, including those with ester functionalities that can be hydrolyzed to the desired carboxylic acid.[11][12]
Functionalization of the Carboxylic Acid Group
Once the 1H-indazole-6-carboxylic acid core is synthesized, the carboxylic acid moiety serves as a versatile handle for further derivatization, primarily through the formation of esters and amides.
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Esterification: The carboxylic acid can be readily converted to its corresponding methyl or ethyl ester by treatment with an alcohol (e.g., methanol) under acidic conditions or by using a suitable esterification reagent.[3][13]
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Amide Coupling: The formation of amides is a cornerstone of medicinal chemistry. 1H-indazole-6-carboxylic acid can be coupled with a wide variety of primary or secondary amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC·HCl (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).[4][9]
Data Presentation: Synthesis Overview
The following table summarizes various synthetic approaches for 1H-indazole-6-carboxylic acid and its derivatives.
| Starting Material | Key Reagents & Conditions | Product | Yield (%) | Reference |
| 2,3-Difluorobenzoic acid | 1. Bromination, 2. Amidation, 3. Grignard, 4. Cyclization, 5. Suzuki Coupling, 6. Oxidation | Fluorine-containing indazole carboxylic acid intermediate | N/A | [14] |
| 1H-Indazole-6-carboxylic acid methyl ester | Iodine, Sodium hydroxide, Methanol | Methyl 3-iodo-1H-indazole-6-carboxylate | High | [13] |
| 1-Butyl-1H-indazole-3-carboxylic acid | N-(4-bromophenyl)amine, HATU, DIPEA, DMF | N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | 82.5% | [9] |
| 1H-Indazole-3-carboxylic acid | Substituted amines, EDC·HCl, HOBT, TEA, DMF | 1H-Indazole-3-carboxamide derivatives | 65-85% | [4] |
| 3-Amino-3-(2-nitrophenyl)propanoic acid | Alcohols (e.g., MeOH), NaOH, Microwave | Indazole acetic acid derivatives | Modest to Excellent | [15] |
| 2-(Trimethylsilyl)phenyl triflate & Ethyl diazoacetate | TBAF, THF, -78 °C | Ethyl 1H-indazole-3-carboxylate | 82% | [12] |
Experimental Protocols
Detailed methodologies for key transformations are provided below. Researchers should adhere to all standard laboratory safety procedures.
Protocol 1: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate[13]
This protocol details the direct iodination of the indazole core at the C3 position.
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Materials:
-
1H-indazole-6-carboxylic acid methyl ester (1.0 equiv)
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Methanol (solvent)
-
Sodium hydroxide (NaOH, 1.2 equiv)
-
Iodine (I₂, 1.2 equiv)
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Saturated aqueous sodium sulfite solution
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Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1H-indazole-6-carboxylic acid methyl ester (1.0 equiv) in methanol in a round-bottom flask.
-
Add sodium hydroxide (1.2 equiv) and stir until dissolved.
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At room temperature, add solid iodine (1.2 equiv) portion-wise over 30 minutes.
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Stir the reaction for 1 hour, monitoring completion by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture and evaporate the filtrate to dryness under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium sulfite and stir for 30 minutes to quench any remaining iodine. A solid will precipitate.
-
Collect the solid by filtration and dry the filter cake to obtain the crude product.
-
Purification can be achieved by recrystallization or silica gel column chromatography to yield the light yellow solid product.
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Protocol 2: General Procedure for Amide Coupling[3][4][9]
This protocol describes the synthesis of 1H-indazole-6-carboxamide derivatives from the corresponding carboxylic acid.
-
Materials:
-
1H-Indazole-6-carboxylic acid (1.0 equiv)
-
Substituted amine (primary or secondary, 1.0-1.1 equiv)
-
HATU or EDC·HCl/HOBT (1.0-1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (solvent)
-
Ice water
-
Ethyl acetate or 10% Methanol in Chloroform
-
Brine solution
-
-
Procedure:
-
To a stirred solution of 1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.0 equiv) and the amine (1.0 equiv).
-
Add the base (e.g., DIPEA, 2.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the solid product.
-
Collect the solid by filtration, washing sequentially with water and a non-polar solvent like diethyl ether.
-
Alternatively, if a solid does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/DMF).
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Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and derivatization of 1H-indazole-6-carboxylic acid.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. benchchem.com [benchchem.com]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
